![molecular formula C9H14F2O B2629025 1-(4,4-Difluorocyclohexyl)propan-1-one CAS No. 1592780-45-4](/img/structure/B2629025.png)
1-(4,4-Difluorocyclohexyl)propan-1-one
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Overview
Description
Molecular Structure Analysis
The InChI code for “1-(4,4-Difluorocyclohexyl)propan-1-one” is 1S/C9H14F2O/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 . This indicates that the molecule consists of a cyclohexyl ring with two fluorine atoms at the 4,4-positions, and a propanone group attached to the cyclohexyl ring .Physical And Chemical Properties Analysis
“1-(4,4-Difluorocyclohexyl)propan-1-one” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Scientific Research Applications
Conformational Studies and Chemical Properties
Research on difluorocyclohexane derivatives, such as 1,1-difluorocyclohexane, has focused on understanding their conformational properties and reactivity. Studies on gem-fluorocyclohexanes, including analysis of rates of ring inversion and conformational equilibria, have provided insights into the influence of fluorine atoms on the structure and stability of these compounds. Such research helps in elucidating the fundamental chemical properties of difluorocyclohexyl derivatives and their potential applications in material science and organic synthesis (Spassov et al., 1967).
Photophysical and Photochemical Investigations
Photophysical studies of chalcone derivatives and photochemical reactions of related compounds have explored the interactions and transformations these molecules undergo under specific conditions. For instance, investigations into the photophysics of chalcone derivatives have shed light on the vibronic interactions and photophysical behaviors of these molecules, offering potential pathways for developing new optical materials (Bangal et al., 1996).
Crystal Structure and Molecular Docking
The crystal structure analysis of specific difluorocyclohexyl derivatives provides essential data on molecular geometry, conformation, and intermolecular interactions. Such information is crucial for the design and development of new compounds with desired properties. Additionally, molecular docking studies, as performed on certain pyrazoline derivatives, help in understanding the potential biological activity and interaction with biological targets, thereby aiding in drug discovery processes (Gandhi et al., 2019).
Synthetic Applications and New Methodologies
Research into the synthesis and reactivity of difluorocyclohexyl derivatives has led to the development of new synthetic methodologies. This includes the design and synthesis of novel compounds with potential applications in drug discovery, as evidenced by the development of 1-amino-4,4-difluorocyclohexanecarboxylic acid as a building block for pharmacologically relevant molecules (Mykhailiuk et al., 2013).
Safety and Hazards
The safety information for “1-(4,4-Difluorocyclohexyl)propan-1-one” indicates that it may be hazardous. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H315, H319, and H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(4,4-difluorocyclohexyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c1-2-8(12)7-3-5-9(10,11)6-4-7/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTFXYLNBJVHLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluorocyclohexyl)propan-1-one |
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